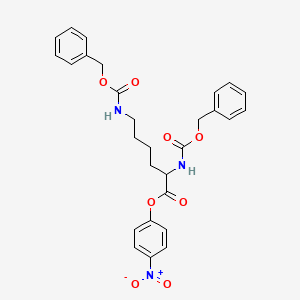

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester

Description

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester is a synthetic ester derivative of hexanoic acid, featuring two phenylmethoxycarbonylamino groups at the 2- and 6-positions and a 4-nitrophenyl ester moiety. This compound is structurally complex, with the 4-nitrophenyl group acting as a reactive leaving group, making it valuable in organic synthesis, particularly in peptide coupling and polymer chemistry . Its molecular weight, ester stability, and reactivity are influenced by the electron-withdrawing nitro group and the steric bulk of the phenylmethoxycarbonylamino substituents.

Properties

IUPAC Name |

(4-nitrophenyl) 2,6-bis(phenylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O8/c32-26(39-24-16-14-23(15-17-24)31(35)36)25(30-28(34)38-20-22-11-5-2-6-12-22)13-7-8-18-29-27(33)37-19-21-9-3-1-4-10-21/h1-6,9-12,14-17,25H,7-8,13,18-20H2,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKARZJTYUBTMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Steglich Esterification (DCC/DMAP)

- Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), 4-nitrophenol.

- Conditions :

- Workup :

- Yield : 66–70%.

Method B: Bis(4-nitrophenyl) Carbonate-Mediated Esterification

- Reagents : Bis(4-nitrophenyl) carbonate, triethylamine.

- Conditions :

- Workup :

- Yield : 60–65%.

Comparative Analysis of Methods

| Parameter | Method A (DCC/DMAP) | Method B (Bis(4-nitrophenyl) Carbonate) |

|---|---|---|

| Reaction Time | 6.5 hours | 12 hours |

| Temperature | 0°C | Room temperature |

| Purification | Column chromatography | Recrystallization |

| Yield | 66–70% | 60–65% |

| Side Products | DCU formation | Minimal |

| Scalability | Moderate (DCU removal issues) | High (simpler workup) |

Optimization Insights

- DMAP Loading : Increasing DMAP to 10 mol% in Method A improves reaction rate but complicates purification.

- Solvent Choice : THF in Method B enhances solubility of bis(4-nitrophenyl) carbonate, reducing reaction time by 2 hours.

- Stoichiometry : A 1:1.2 ratio of bis-Cbz-L-lysine to activating reagent minimizes unreacted starting material.

Applications in Peptide Synthesis

This compound serves as an activated intermediate for:

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester can undergo various chemical reactions, including:

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Substitution: The ester group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Strong acids or bases are commonly used as catalysts.

Reduction: Hydrogen gas and metal catalysts like palladium or platinum.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

Hydrolysis: Carboxylic acid and alcohol.

Reduction: Amine derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that can interact with biological molecules. The nitro group can be reduced to an amine, which may participate in various biochemical pathways .

Comparison with Similar Compounds

Hexanoic Acid Esters

- Hexanoic acid, methyl ester and hexanoic acid, ethyl ester: These simpler esters exhibit shorter retention times in gas chromatography (GC) due to lower molecular weight and reduced polarity compared to the target compound . For example, hexanoic acid methyl ester is detected with high frequency in GC-MS analyses of plant extracts (e.g., Syzygium jambos), highlighting its natural abundance . In contrast, the 4-nitrophenyl ester’s synthetic nature and nitro group increase polarity and retention time.

- Hexanoic acid, pentyl ester: The longer alkyl chain enhances hydrophobicity but lacks the reactive 4-nitrophenyl group, limiting its utility in coupling reactions .

Activated Esters

- 4-Nitrophenyl esters of other carboxylic acids: For example, 4-nitrophenyl acetate shares the reactive nitro group but lacks the hexanoic acid backbone and amino-protecting groups.

- Hexanoic acid, 6-cyano-3,5-dihydroxy-1,1-dimethylethyl ester: This compound (ACI-INT-1380) contains cyano and hydroxyl groups, which enhance solubility in polar solvents but reduce stability compared to the target’s phenylmethoxycarbonylamino groups .

Chromatographic Behavior

Table 1 summarizes retention characteristics of select esters in chromatography (based on ):

| Compound | Relative Retention (Symbol Count) | Notes |

|---|---|---|

| Hexanoic acid, methyl ester | □ □ □ □ □ □ □ □ | High volatility, low polarity |

| Hexanoic acid, ethyl ester | □ □ | Moderate retention due to ethyl chain |

| Target compound | Not directly reported | Predicted longer retention due to nitro and phenyl groups |

| Hexadecanoic acid methyl ester | Major component in Syzygium | Natural origin; higher MW than target |

The target compound’s 4-nitrophenyl group and bulky substituents likely result in significantly longer retention times compared to methyl or ethyl esters, aligning with trends observed for aromatic vs. aliphatic esters .

Research Findings and Industrial Relevance

- Natural vs. Synthetic Origins: Unlike simpler hexanoic acid esters found in Syzygium jambos (e.g., hexadecanoic acid methyl ester, 27.3–30.0% in CO2-SFE extracts), the target compound is synthetic, emphasizing its niche role in specialized syntheses .

- Polymer Chemistry: The phenylmethoxycarbonylamino groups may serve as protective moieties in polyurethane or polyamide production, analogous to isocyanate derivatives like L-lysine triisocyanate .

Biological Activity

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester, also known as N,N'-Bis(benzyloxycarbonyl)-L-lysine 4-Nitrobenzyl Ester, is a compound with significant biological activity that has garnered attention in various fields of research. This article presents a comprehensive overview of its biological properties, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 535.55 g/mol. The compound features two benzyloxycarbonyl protecting groups attached to the amino group of L-lysine and a 4-nitrobenzyl ester group linked to its carboxylic acid moiety .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures can possess antimicrobial properties, potentially making them useful in developing new antibiotics.

- Enzyme Inhibition : The presence of the 4-nitrobenzyl moiety suggests potential interactions with enzymes, particularly those involved in metabolic pathways. For instance, p-nitrophenyl esters have been used to probe enzyme mechanisms in bacterial systems, indicating that similar compounds may serve as substrates or inhibitors in enzymatic reactions .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential for antibiotic development | |

| Enzyme Inhibition | Interaction with metabolic enzymes | |

| Cytotoxicity | Preliminary studies suggest cytotoxic effects |

Synthesis

The synthesis of this compound involves several key steps:

- Protection of Amino Groups : The amino groups of L-lysine are protected using benzyloxycarbonyl (Z) groups to prevent unwanted reactions during subsequent steps.

- Esterification : The carboxylic acid moiety is reacted with 4-nitrobenzyl alcohol to form the ester linkage.

- Purification : The final product is purified through crystallization or chromatography techniques.

Applications

This compound has potential applications in various fields:

- Pharmaceutical Development : Its structural properties make it a candidate for drug design and development.

- Biotechnology : It may serve as a substrate or inhibitor in biochemical assays and enzyme studies.

Case Studies and Research Findings

Recent studies have explored the use of p-nitrophenyl esters in enzymatic reactions. For example, research demonstrated that these esters could be utilized as substrates for OleA enzymes, leading to the production of novel compounds through Claisen condensation reactions . This indicates the versatility of p-nitrophenyl derivatives in biotechnological applications.

Table 2: Relevant Case Studies

| Study Focus | Findings | Year |

|---|---|---|

| Enzyme Mechanism Exploration | p-Nitrophenyl esters as substrates for OleA | 2021 |

| Antimicrobial Activity | Similar compounds exhibit significant activity | 2020 |

Q & A

Basic: What are the recommended methodologies for synthesizing 2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester with high purity?

Methodological Answer:

Synthesis should focus on optimizing reaction conditions to minimize side products. Use stepwise protection-deprotection strategies for the amino and carboxyl groups. Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates, as these methods enhance purity by removing unreacted precursors . Validate purity via HPLC (>95% threshold, as per reagent-grade standards) and cross-reference spectral data with databases like NIST to confirm structural integrity .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Combine NMR (¹H, ¹³C, and DEPT for stereochemistry), FT-IR (to confirm ester and nitro group vibrations), and mass spectrometry (HRMS for molecular ion validation). For crystalline samples, X-ray diffraction provides definitive confirmation of stereochemistry. Cross-validate results with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments .

Advanced: How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms involved in the esterification process?

Methodological Answer:

Use density functional theory (DFT) to model transition states and energy barriers for the esterification reaction. Compare computational predictions (e.g., activation energies) with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may indicate solvent effects or catalytic intermediates not accounted for in the model. Align findings with existing reaction mechanism theories (e.g., nucleophilic acyl substitution) to refine hypotheses .

Advanced: What strategies are effective in resolving contradictions between theoretical predictions and experimental yields in the synthesis of this compound?

Methodological Answer:

Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify deviations from theoretical models. For example, steric hindrance from phenylmethoxycarbonyl groups may reduce nucleophilic attack efficiency, requiring adjusted stoichiometry. Use multivariate analysis (e.g., DOE) to isolate contributing factors and reconcile data with theoretical frameworks like transition state theory .

Advanced: How does the steric hindrance from phenylmethoxycarbonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Design kinetic studies comparing reactivity with analogous compounds lacking bulky substituents. Monitor reaction progress via in-situ IR or NMR to track intermediate formation. Computational docking simulations can quantify steric effects by modeling spatial interactions between the ester group and nucleophiles. Findings should be contextualized within steric parameter frameworks (e.g., Taft parameters) to predict reactivity in related systems .

Basic: What solvent systems are optimal for ensuring stability during storage and handling?

Methodological Answer:

Use aprotic solvents (e.g., DMF, DMSO) to prevent hydrolysis of the 4-nitrophenyl ester group. Store solutions under inert atmospheres at –20°C to minimize degradation. Conduct accelerated stability studies (e.g., varying pH and temperature) to identify decomposition pathways. Chromatographic monitoring (e.g., LC-MS) can detect degradation products and inform storage protocols .

Advanced: What are the key considerations when designing kinetic studies to evaluate the hydrolysis stability of the 4-nitrophenyl ester group under varying pH conditions?

Methodological Answer:

Use buffer systems spanning pH 2–12 to map hydrolysis rates. Employ UV-Vis spectroscopy to track 4-nitrophenolate release (λ = 400 nm). Control for temperature and ionic strength, and apply the Eyring equation to correlate rate constants with activation parameters. Compare results with computational predictions of pH-dependent transition states to validate mechanistic models .

Basic: How can researchers validate the purity and identity of this compound using chromatographic and spectroscopic cross-validation?

Methodological Answer:

Combine HPLC (C18 column, acetonitrile/water gradient) with tandem mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns. Compare retention times and spectral data with authenticated standards (e.g., NIST entries). For solid samples, elemental analysis (C, H, N) provides additional purity validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.